Aluminium p-toluenesulphonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

14472-28-7 |

|---|---|

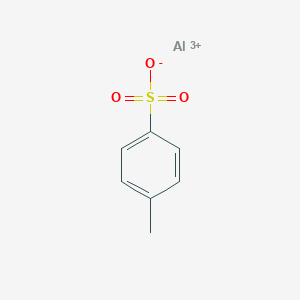

Molecular Formula |

C7H8AlO3S |

Molecular Weight |

199.19 g/mol |

IUPAC Name |

aluminum;4-methylbenzenesulfonate |

InChI |

InChI=1S/C7H8O3S.Al/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10); |

InChI Key |

ZQYJFGBEAGORHJ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].[Al+3] |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.[Al] |

Other CAS No. |

14472-28-7 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Aluminum p-Toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of aluminum p-toluenesulfonate, a compound with potential applications in catalysis and as a Lewis acid in organic synthesis. While specific literature detailing the synthesis of aluminum p-toluenesulfonate is not abundant, this document outlines two primary, plausible synthetic methodologies derived from established principles of inorganic and organic synthesis, particularly drawing parallels from the synthesis of other metal p-toluenesulfonates.

Chemical Properties and Stoichiometry

Aluminum p-toluenesulfonate, also known as aluminum tosylate, is the aluminum salt of p-toluenesulfonic acid. Given that aluminum typically exists in a +3 oxidation state, the expected molecular formula is Al(C₇H₇SO₃)₃.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₁AlO₉S₃ | [1] |

| Molecular Weight | 540.54 g/mol | Calculated |

| CAS Number | 14472-28-7 | [1][2] |

| IUPAC Name | aluminum;4-methylbenzenesulfonate | [2] |

Proposed Synthetic Methodologies

Two principal synthetic routes are proposed for the laboratory-scale preparation of aluminum p-toluenesulfonate. These methods are based on the reaction of an aluminum source with p-toluenesulfonic acid.

Method 1: Direct Reaction of Aluminum Metal with p-Toluenesulfonic Acid

This method involves the direct reaction of aluminum metal with p-toluenesulfonic acid, analogous to the synthesis of various transition metal tosylates.[3] The reaction proceeds with the liberation of hydrogen gas.

-

Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet.

-

Reagents: To the flask, add aluminum powder (1.0 g, 37.0 mmol) and p-toluenesulfonic acid monohydrate (21.1 g, 111.0 mmol).

-

Solvent Addition: Add 100 mL of a suitable solvent, such as toluene or water. The choice of solvent will influence the reaction rate and work-up procedure. Using water will likely lead to the hydrated form of the salt.[3]

-

Reaction Conditions: The reaction mixture is heated to reflux with vigorous stirring under a nitrogen atmosphere. The progress of the reaction can be monitored by the cessation of hydrogen gas evolution.

-

Work-up and Isolation:

-

After the reaction is complete, the hot solution is filtered to remove any unreacted aluminum.

-

The filtrate is allowed to cool to room temperature and then further cooled in an ice bath to induce crystallization.

-

The resulting white crystalline solid is collected by vacuum filtration.

-

The crystals are washed with a small amount of cold solvent and dried under vacuum.

-

| Parameter | Value |

| Starting Material (Aluminum) | 1.0 g |

| Starting Material (p-TsOH·H₂O) | 21.1 g |

| Solvent (Toluene) | 100 mL |

| Reaction Temperature | Reflux (~111°C) |

| Reaction Time | 6-12 hours |

| Theoretical Yield | 20.0 g |

| Expected Yield | 70-85% |

Method 2: Reaction of Aluminum Chloride with Sodium p-Toluenesulfonate

This method involves a salt metathesis reaction between a soluble aluminum salt, such as aluminum chloride, and the sodium salt of p-toluenesulfonic acid.

-

Preparation of Sodium p-Toluenesulfonate:

-

Dissolve p-toluenesulfonic acid monohydrate (19.0 g, 100 mmol) in 100 mL of water.

-

Slowly add a stoichiometric amount of sodium hydroxide (4.0 g, 100 mmol) in 50 mL of water with stirring.

-

The resulting solution of sodium p-toluenesulfonate can be used directly or the salt can be isolated by evaporation of the water.

-

-

Reaction Setup: In a 500 mL beaker, dissolve anhydrous aluminum chloride (4.4 g, 33.3 mmol) in 100 mL of water. Caution: This dissolution is exothermic.

-

Precipitation: Slowly add the aqueous solution of sodium p-toluenesulfonate to the aluminum chloride solution with constant stirring. A white precipitate of aluminum p-toluenesulfonate should form.

-

Isolation and Purification:

-

The precipitate is collected by vacuum filtration.

-

The solid is washed thoroughly with deionized water to remove sodium chloride.

-

The product is then washed with a small amount of a non-polar solvent like diethyl ether to aid in drying.

-

The final product is dried in a vacuum oven at a moderate temperature (e.g., 60-80 °C).

-

| Parameter | Value |

| Starting Material (Aluminum Chloride) | 4.4 g |

| Starting Material (Sodium p-Toluenesulfonate) | 19.4 g |

| Solvent (Water) | ~250 mL |

| Reaction Temperature | Room Temperature |

| Reaction Time | 1-2 hours |

| Theoretical Yield | 18.0 g |

| Expected Yield | 85-95% |

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the proposed synthetic methods.

References

Aluminium p-toluenesulphonate CAS number 14472-28-7

CAS Number: 14472-28-7

InChIKey: YDQWDYJPBFLALK-UHFFFAOYSA-M

This technical guide provides a comprehensive overview of Aluminium p-toluenesulphonate, a compound with significant potential in research and development, particularly in the field of catalysis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and potential applications.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₁AlO₉S₃ | [1] |

| Molecular Weight | 540.56 g/mol | [1] |

| IUPAC Name | aluminum;4-methylbenzenesulfonate | PubChem |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Soluble in many polar solvents (inferred from other metal tosylates).[2] | |

| p-Toluenesulfonic acid (Parent Compound) Melting Point | 103-106 °C (monohydrate) | Sigma-Aldrich |

| p-Toluenesulfonic acid (Parent Compound) Boiling Point | 140 °C at 20 mmHg | Sigma-Aldrich |

| p-Toluenesulfonic acid (Parent Compound) Solubility in Water | Freely soluble | PubChem |

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly described in readily available literature. However, based on general methods for the preparation of metal salts of sulfonic acids, a plausible synthetic route involves the reaction of freshly precipitated aluminium hydroxide with p-toluenesulfonic acid.[3]

Experimental Protocol: Synthesis of this compound

Materials:

-

Aluminium chloride (AlCl₃) or Aluminium sulfate (Al₂(SO₄)₃)

-

Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

-

p-Toluenesulfonic acid monohydrate

-

Deionized water

-

Ethanol

Procedure:

-

Preparation of Aluminium Hydroxide: An aqueous solution of an aluminium salt (e.g., aluminium chloride) is treated with a stoichiometric amount of a base (e.g., sodium hydroxide solution) with vigorous stirring to precipitate aluminium hydroxide (Al(OH)₃).

-

Washing: The precipitate is thoroughly washed with deionized water to remove any soluble impurities and byproducts.

-

Reaction: The freshly precipitated and washed aluminium hydroxide is suspended in an aqueous or ethanolic solution. A stoichiometric amount of p-toluenesulfonic acid monohydrate is then added to the suspension.

-

Heating: The reaction mixture is heated, typically in the range of 40-60 °C, and stirred until the reaction is complete, indicated by the dissolution of the aluminium hydroxide.[3]

-

Isolation: The resulting solution is filtered to remove any unreacted starting material. The solvent is then evaporated under reduced pressure to yield the solid this compound.

-

Drying: The product is dried in a vacuum oven to remove any residual solvent.

Applications in Catalysis

This compound is expected to function as a Lewis acid catalyst, similar to other aluminium salts and metal sulfonates. Its potential applications lie in promoting a variety of organic transformations. The sulfonic acid functionalization of alumina has been shown to create efficient and reusable catalysts for reactions such as the synthesis of benzothiazines and per-O-acetylation of carbohydrates.[4][5]

Potential Catalytic Applications:

-

Esterification and Transesterification: Catalyzing the formation of esters from carboxylic acids and alcohols.

-

Friedel-Crafts Reactions: Promoting alkylation and acylation of aromatic compounds.

-

Protection and Deprotection of Functional Groups: Facilitating the addition and removal of protecting groups in multi-step synthesis.

-

Condensation Reactions: Catalyzing reactions such as the synthesis of bis(indolyl)methanes.

General Experimental Protocol for a Catalyzed Reaction (e.g., Esterification)

Materials:

-

Carboxylic acid

-

Alcohol

-

This compound (catalytic amount, e.g., 1-5 mol%)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

Procedure:

-

Setup: A round-bottom flask is charged with the carboxylic acid, the alcohol, and the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: A catalytic amount of this compound is added to the reaction mixture.

-

Reaction: The mixture is stirred and heated to the desired reaction temperature (this will vary depending on the specific substrates). The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC, or NMR).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The catalyst may be removed by filtration if it is heterogeneous, or the reaction mixture is washed with water or a mild basic solution to remove the acid catalyst.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography or distillation.

Safety and Handling

Conclusion

This compound is a compound with considerable potential as a Lewis acid catalyst in organic synthesis. While specific experimental data on its physicochemical properties are limited, its synthesis and applications can be inferred from related compounds. Further research into this compound is warranted to fully elucidate its catalytic activity and potential for use in various chemical transformations.

References

- 1. This compound | 14472-28-7 [chemicalbook.com]

- 2. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]

- 3. US4443382A - Aluminum salts of aromatic sulfonic acids formaldehyde condensates - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Sulfonic acid functionalized nano-γ-Al2O3: a new, efficient, and reusable catalyst for synthesis of 3-substituted-2H-1,4-benzothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.de [fishersci.de]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Aluminium p-Toluenesulfonate

This guide provides a comprehensive overview of aluminium p-toluenesulfonate, focusing on its chemical properties, synthesis, and its relevance in biological systems and drug development. The information is tailored for a technical audience and includes detailed experimental protocols and pathway visualizations.

Core Chemical and Physical Properties

Aluminium p-toluenesulfonate, also known as aluminium tris(p-toluenesulfonate), is the aluminium salt of p-toluenesulfonic acid. Its properties are determined by the ionic interaction between the aluminium cation (Al³⁺) and the p-toluenesulfonate anions. There is often confusion regarding its molecular weight, which arises from considering either the neutral salt or the ion pair. The key quantitative data are summarized below.

| Property | Value | Citation(s) |

| Chemical Name | Aluminium p-toluenesulfonate | [1][2] |

| Synonyms | Tris(p-toluenesulfonic acid) aluminum salt | [3] |

| CAS Number | 14472-28-7 | [1][3] |

| Molecular Formula | C₂₁H₂₁AlO₉S₃ | [1][3] |

| Molecular Weight | 540.56 g/mol | [3][4] |

| Molecular Formula (Ion) | C₇H₇AlO₃S²⁺ | [2] |

| Molecular Weight (Ion) | ~198.18 g/mol | [2][5] |

Synthesis of Aluminium p-Toluenesulfonate: Experimental Protocol

The synthesis of aluminium p-toluenesulfonate can be achieved through the reaction of a suitable aluminium source with p-toluenesulfonic acid. The following protocol is a generalized procedure based on the synthesis of other transition metal tosylates and represents a viable method for laboratory-scale preparation.[6]

Objective: To synthesize aluminium p-toluenesulfonate from aluminium metal and p-toluenesulfonic acid monohydrate.

Materials:

-

Aluminium powder (-100 mesh)

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

-

Deionized water

-

Methanol

-

Acetonitrile

Equipment:

-

250 mL round-bottomed flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add aluminium powder (e.g., 0.9 g, 33.3 mmol).

-

Addition of Reagents: Add p-toluenesulfonic acid monohydrate (e.g., 19.0 g, 100 mmol) and deionized water (e.g., 50 mL) to the flask.

-

Reflux: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the evolution of hydrogen gas and the dissolution of the aluminium powder. The reflux should be maintained for approximately 12-16 hours or until the metal is consumed.

-

Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the hot solution through a Celite plug to remove any unreacted aluminium or impurities.

-

Crystallization: Concentrate the resulting clear filtrate by rotary evaporation to remove most of the water. Add acetonitrile to the concentrated aqueous solution to precipitate the aluminium p-toluenesulfonate.

-

Isolation and Drying: Isolate the white crystalline product by vacuum filtration, wash with a small amount of cold acetonitrile, and dry under vacuum at an elevated temperature (e.g., 150-160 °C) to yield the anhydrous salt.[6]

Safety Precautions: The reaction generates flammable hydrogen gas and should be performed in a well-ventilated fume hood. Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn.

Applications in Organic Synthesis and Drug Development

p-Toluenesulfonic acid and its salts are widely used as strong, non-oxidizing acid catalysts in organic synthesis.[7][8] Their utility in the synthesis of complex organic molecules makes them relevant to the drug development process. Aluminium p-toluenesulfonate, as a Lewis acid catalyst, can be employed in various organic transformations.

While direct applications of aluminium p-toluenesulfonate in drug formulations are not widely documented, the components have individual relevance. Aluminium compounds, such as aluminium hydroxide, are used as antacids and as adjuvants in vaccines to enhance the immune response.[9] The tosylate group is a common moiety in medicinal chemistry, often used as a leaving group in synthetic reactions or as a counter-ion for basic drugs.

The workflow for leveraging such a catalyst in drug discovery is outlined below.

Caption: Catalyst integration in the drug development pipeline.

Interaction with Cellular Signaling Pathways

Aluminium ions are known to be neurotoxic and can interfere with critical cellular signaling pathways. This is a crucial consideration for any aluminium-containing compound intended for biological applications. The primary interactions occur with phosphoinositide-associated signaling cascades.[10]

Mechanism of Interference:

-

G-Protein Inhibition: Aluminium ions can interact with and inhibit Guanine nucleotide-binding proteins (G proteins).[10]

-

Phospholipase C (PLC) Inhibition: Al³⁺ can inhibit the activity of PLC, an enzyme crucial for cleaving phosphatidylinositol 4,5-bisphosphate (PIP₂).[10]

-

Second Messenger Reduction: The inhibition of PLC leads to a decreased production of the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[10]

-

Calcium Homeostasis Disruption: Reduced IP₃ levels result in less calcium being released from the endoplasmic reticulum, disrupting intracellular calcium homeostasis, which is vital for numerous cellular processes.[10]

-

Kinase Pathway Alteration: Chronic exposure to low levels of aluminium has been shown to depress the activation of survival-associated kinases like Extracellular signal-regulated kinase (ERK) while promoting inflammatory pathways involving kinases such as c-Jun N-terminal kinase (JNK).[11]

The diagram below illustrates the inhibitory effect of aluminium on the phosphoinositide signaling pathway.

Caption: Aluminium ion interference with the phosphoinositide signaling pathway.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Aluminium p-toluenesulphonate | C7H7AlO3S+2 | CID 16204972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 14472-28-7 [chemicalbook.com]

- 4. 14472-28-7 CAS Manufactory [m.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]

- 7. Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review[v1] | Preprints.org [preprints.org]

- 8. The p-toluenesulfonic acid catalyzed single pot synthesis of tetracyclic 1,2-dihydroquinolines: a metal free approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. clinicaltrials.eu [clinicaltrials.eu]

- 10. Aluminum interaction with phosphoinositide-associated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chronic exposure to low levels of aluminum alters cerebral cell signaling in response to acute MPTP administration - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Lewis Acid Character of Aluminium p-Toluenesulphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Lewis acid character of aluminium p-toluenesulphonate. While direct quantitative data for this specific compound is not extensively available in public literature, this guide extrapolates from the known properties of its constituent ions and analogous compounds to build a robust profile of its expected Lewis acidity. Detailed experimental protocols for its synthesis and the determination of its Lewis acid strength are provided, alongside examples of its potential catalytic applications. This document aims to serve as a foundational resource for researchers interested in utilizing this compound as a Lewis acid catalyst in organic synthesis and drug development.

Introduction: The Nature of Lewis Acidity in Aluminium Compounds

Lewis acids are electron-pair acceptors and play a pivotal role as catalysts in a vast array of chemical transformations. The acidity of a Lewis acid is determined by the electrophilicity of its acceptor atom. In the case of aluminium compounds, the Al³⁺ ion, with its vacant p-orbitals, is a potent electron acceptor, making many aluminium salts effective Lewis acids. A well-known example is aluminium chloride (AlCl₃), which is a cornerstone catalyst in Friedel-Crafts reactions.

The overall Lewis acidity of a metal salt is also influenced by the nature of its counter-ion (anion). A weakly coordinating anion will interfere less with the metal center's ability to accept an electron pair from a Lewis base, thereby enhancing its effective Lewis acidity. The p-toluenesulphonate (tosylate, TsO⁻) anion is known to be a good leaving group and a weakly coordinating anion due to the delocalization of its negative charge over the sulphonate group and the aromatic ring. This property is crucial for the Lewis acid character of this compound.

This guide will explore the synthesis, characterization, and potential applications of this compound, focusing on its role as a Lewis acid catalyst.

Synthesis and Spectroscopic Characterization

Synthesis of this compound

A plausible method for the synthesis of anhydrous this compound involves the reaction of anhydrous aluminium chloride with p-toluenesulphonic acid. The reaction should be carried out under inert atmosphere to prevent the hydration of the aluminium species.

Experimental Protocol:

-

Materials: Anhydrous aluminium chloride (AlCl₃), anhydrous p-toluenesulphonic acid (TsOH), dry dichloromethane (DCM).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend anhydrous AlCl₃ (1 equivalent) in dry DCM.

-

Slowly add a solution of anhydrous TsOH (3 equivalents) in dry DCM to the stirred suspension at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 4-6 hours. The reaction progress can be monitored by the cessation of HCl gas evolution (which can be tested by holding a moist pH paper at the outlet of the condenser).

-

After cooling to room temperature, the precipitated product is collected by filtration under inert atmosphere.

-

The solid is washed with dry DCM and then dried under high vacuum to yield anhydrous this compound.

-

Spectroscopic Characterization

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic bands for the p-toluenesulphonate anion. The positions of the SO₃ stretching vibrations can provide insight into the coordination of the anion to the aluminium center.

| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| Asymmetric SO₃ Stretch | 1250 - 1200 | A shift to lower frequency compared to the free ion may indicate coordination to the aluminium center. |

| Symmetric SO₃ Stretch | 1050 - 1000 | A shift to lower frequency compared to the free ion may indicate coordination to the aluminium center. |

| Aromatic C=C Stretch | 1600 - 1450 | Characteristic of the tolyl group. |

| C-H Stretch (Aromatic) | 3100 - 3000 | |

| C-H Stretch (Methyl) | 2980 - 2850 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ²⁷Al NMR spectroscopy is a powerful tool for probing the coordination environment of the aluminium nucleus. The chemical shift and the linewidth of the ²⁷Al NMR signal can provide information about the coordination number and the symmetry of the aluminium center.

| Nucleus | Expected Chemical Shift (ppm) | Expected Linewidth | Notes |

| ²⁷Al | 0 - 100 | Broad | The exact chemical shift will depend on the solvent and the degree of ion pairing. A broad signal is expected due to the quadrupolar nature of the ²⁷Al nucleus and the potentially asymmetric environment. |

| ¹H | 7.0 - 8.0 (aromatic), 2.3 - 2.5 (methyl) | Sharp | Characteristic signals of the p-toluenesulphonate anion. |

| ¹³C | 125 - 145 (aromatic), ~21 (methyl) | Sharp | Characteristic signals of the p-toluenesulphonate anion. |

Quantitative Assessment of Lewis Acidity

While no direct experimental values for the Lewis acidity of this compound are readily available, established methods can be employed to quantify its strength.

The Gutmann-Beckett Method

This method utilizes triethylphosphine oxide (TEPO) as a ³¹P NMR probe. The change in the ³¹P NMR chemical shift of TEPO upon coordination to a Lewis acid is a measure of the Lewis acidity, expressed as the Acceptor Number (AN).

Experimental Protocol:

-

Materials: this compound, triethylphosphine oxide (TEPO), dry deuterated solvent (e.g., CD₂Cl₂), NMR tubes.

-

Procedure:

-

Prepare a standard solution of TEPO in the chosen deuterated solvent.

-

Record the ³¹P NMR spectrum of the TEPO solution.

-

In a separate NMR tube, dissolve a known concentration of this compound in the deuterated solvent.

-

Add an equimolar amount of TEPO to the solution of the Lewis acid.

-

Record the ³¹P NMR spectrum of the mixture.

-

The difference in the chemical shift (Δδ³¹P) between the TEPO-Lewis acid adduct and free TEPO is used to determine the Lewis acidity.

-

The Childs Method

This method uses the change in the ¹H NMR chemical shifts of crotonaldehyde upon coordination to a Lewis acid to determine its effective Lewis acidity.

Experimental Protocol:

-

Materials: this compound, crotonaldehyde, dry deuterated solvent (e.g., CD₂Cl₂), NMR tubes.

-

Procedure:

-

Record the ¹H NMR spectrum of a solution of crotonaldehyde in the chosen deuterated solvent.

-

Prepare a solution of this compound in the same solvent.

-

Add an equimolar amount of crotonaldehyde to the Lewis acid solution.

-

Record the ¹H NMR spectrum of the mixture.

-

The downfield shifts of the aldehydic and vinylic protons of crotonaldehyde are indicative of the Lewis acidity.

-

Computational Methods: Fluoride Ion Affinity (FIA)

Computational chemistry provides a theoretical means to assess Lewis acidity. The Fluoride Ion Affinity (FIA) is the calculated enthalpy change for the reaction of a Lewis acid with a fluoride ion in the gas phase. A higher FIA value corresponds to a stronger Lewis acid. This method can provide a theoretical benchmark for the Lewis acidity of this compound.

Catalytic Applications and Reaction Pathways

The potent Lewis acidic nature of the Al³⁺ ion, combined with the weakly coordinating p-toluenesulphonate anion, suggests that this compound can be an effective catalyst for a variety of organic reactions.

Friedel-Crafts Reactions

This compound is expected to catalyze Friedel-Crafts alkylation and acylation reactions by activating the electrophile.

Logical Relationship for Friedel-Crafts Acylation:

Caption: Friedel-Crafts Acylation Pathway.

Experimental Workflow for a Model Friedel-Crafts Acylation:

Solubility Profile of Aluminum p-Toluenesulfonate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of aluminum p-toluenesulfonate in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for researchers to determine these values accurately. The methodologies outlined below are standard in the field and will enable the generation of reliable solubility data for formulation development, process chemistry, and other research applications.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of Aluminum p-Toluenesulfonate in Various Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method Used |

| Methanol | |||

| Ethanol | |||

| Acetone | |||

| Tetrahydrofuran (THF) | |||

| (Add other solvents as tested) |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of aluminum p-toluenesulfonate in organic solvents. The choice of method may depend on the specific solvent, available equipment, and the desired precision.

Method 1: Static Equilibrium (Shake-Flask) Method

This is a widely used and reliable method for determining the equilibrium solubility of a compound in a given solvent.

Principle: A surplus of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus and Materials:

-

Aluminum p-toluenesulfonate (solid)

-

Organic solvent of interest (e.g., methanol, ethanol, acetone, THF)

-

Thermostatic shaker or incubator capable of maintaining a constant temperature (±0.5°C)

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration)

-

Vials or flasks with secure closures

-

Pipettes and other standard laboratory glassware

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis setup)

Procedure:

-

Sample Preparation: Add an excess amount of aluminum p-toluenesulfonate to a vial or flask. The excess solid is crucial to ensure that equilibrium is reached and the solution becomes saturated.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the mixture for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a sample of the supernatant using a pipette. Immediately filter the sample to remove any undissolved solid particles. Filtration should be performed quickly to minimize any temperature changes that could affect solubility.

-

Quantification: Analyze the clear, saturated filtrate to determine the concentration of aluminum p-toluenesulfonate. This can be done using a pre-validated analytical method.

-

Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in g/100 mL or mol/L).

Method 2: Gravimetric Method

This is a straightforward and effective method when the solute is non-volatile and thermally stable.

Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid solute is determined.

Apparatus and Materials:

-

Same as for the Static Equilibrium Method

-

Evaporating dish or weighing boat

-

Oven or vacuum oven

Procedure:

-

Prepare a Saturated Solution: Follow steps 1-4 of the Static Equilibrium Method to prepare a saturated solution of aluminum p-toluenesulfonate in the chosen organic solvent.

-

Sample Withdrawal: Carefully pipette a precise volume (e.g., 10 mL) of the clear supernatant into a pre-weighed evaporating dish.

-

Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent but below the decomposition temperature of aluminum p-toluenesulfonate. A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Drying to a Constant Weight: Continue to heat the dish until all the solvent has evaporated and the solid residue is completely dry. Cool the dish in a desiccator and weigh it. Repeat the heating, cooling, and weighing cycles until a constant weight is achieved.

-

Calculation:

-

Mass of solute = (Mass of dish + residue) - (Mass of empty dish)

-

Solubility ( g/100 mL) = (Mass of solute / Volume of solution withdrawn) x 100

-

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: General workflow for solubility determination.

Caption: Gravimetric method for solubility analysis.

Methodological & Application

Application Notes and Protocols: Aluminium p-Toluenesulphonate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of aluminium p-toluenesulphonate as a catalyst in key organic syntheses. This compound, also known as aluminium tosylate [Al(OTs)₃], is a versatile and effective Lewis acid catalyst. While specific literature on its applications is less abundant compared to its Brønsted acid counterpart, p-toluenesulphonic acid (p-TsOH), its utility can be inferred from the broader context of Lewis acid catalysis in reactions such as the Biginelli condensation, Friedel-Crafts acylation, and Beckmann rearrangement.

Biginelli Reaction: Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant pharmacological interest. Lewis acids like this compound can effectively catalyze this reaction by activating the aldehyde component towards nucleophilic attack.

General Workflow for the Biginelli Reaction

Application Notes and Protocols for Friedel-Crafts Alkylation: A Focus on Aluminum p-Toluenesulfonate and Standard Catalysts

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of Friedel-Crafts alkylation, with a specific focus on the potential use of aluminum p-toluenesulfonate as a catalyst. While this catalyst is not commonly cited in the literature for this reaction, we address its theoretical potential and provide established protocols using standard catalysts such as aluminum chloride (a Lewis acid) and p-toluenesulfonic acid (a Brønsted acid) for comparison. These protocols are designed to serve as a practical guide for laboratory applications.

Introduction to Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the attachment of alkyl groups to aromatic rings.[1] This electrophilic aromatic substitution is pivotal in the synthesis of a wide array of chemical intermediates and active pharmaceutical ingredients. The reaction typically employs a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates an alkyl halide to generate an electrophile that is subsequently attacked by the aromatic ring.[2]

Aluminum p-Toluenesulfonate as a Catalyst: A Theoretical Perspective

Aluminum p-toluenesulfonate, Al(OTs)₃, is not a conventional catalyst for Friedel-Crafts alkylation. Literature primarily documents the use of strong Lewis acids like AlCl₃ or Brønsted acids like p-toluenesulfonic acid (TsOH).

Theoretically, aluminum p-toluenesulfonate possesses a Lewis acidic aluminum center, which is a prerequisite for catalytic activity. However, its efficacy would likely be lower than that of aluminum chloride for several reasons:

-

Lewis Acidity: The electron-withdrawing nature of the three p-toluenesulfonate groups would render the aluminum center Lewis acidic. However, the large size and delocalized charge of the tosylate anion may result in weaker Lewis acidity compared to the highly charge-dense aluminum trichloride.

-

Catalyst-Substrate Interaction: In a typical Friedel-Crafts reaction with an alkyl halide (R-X), the Lewis acid facilitates the formation of a carbocation-like species by coordinating to the halogen. The strength of this interaction is crucial. The chloride ions in AlCl₃ are readily exchanged, and AlCl₄⁻ is a stable counterion. In contrast, the p-toluenesulfonate anion is a weaker nucleophile and may not facilitate the cleavage of the R-X bond as effectively.

Due to the lack of specific literature protocols, the following sections provide established methods using standard catalysts, followed by a hypothetical protocol for aluminum p-toluenesulfonate to guide potential experimentation.

Established Protocols: Synthesis of Diphenylmethane

The alkylation of benzene with benzyl chloride to form diphenylmethane is a classic example of a Friedel-Crafts reaction.[3]

This protocol is based on the established Lewis acid-catalyzed Friedel-Crafts alkylation.

Materials:

-

Anhydrous benzene

-

Benzyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with CaCl₂), and a dropping funnel, add anhydrous benzene (e.g., 100 mL).

-

Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (e.g., 0.1 eq) in portions with stirring.

-

Substrate Addition: Add benzyl chloride (e.g., 1.0 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture in an ice bath and quench the reaction by the slow addition of 1 M HCl (e.g., 50 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure diphenylmethane.

This protocol utilizes a Brønsted acid catalyst, which can be a milder and more environmentally benign alternative.

Materials:

-

Benzene

-

Benzyl chloride

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

-

Toluene (as solvent, optional)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzene (e.g., 50 mL), benzyl chloride (e.g., 1.0 eq), and p-toluenesulfonic acid monohydrate (e.g., 0.2 eq).

-

Reaction: Heat the mixture to reflux (around 80°C) and monitor the reaction progress by TLC. The reaction may require several hours to reach completion.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent like ethyl acetate or diethyl ether.

-

Extraction: Transfer the mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (to remove the acid catalyst), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes typical reaction parameters for the synthesis of diphenylmethane. Note that the data for aluminum p-toluenesulfonate is hypothetical and represents a suggested starting point for investigation.

| Parameter | Protocol 1: AlCl₃ | Protocol 2: TsOH·H₂O | Hypothetical Protocol: Al(OTs)₃ |

| Catalyst Type | Lewis Acid | Brønsted Acid | Lewis Acid (Hypothesized) |

| Catalyst Loading | 0.1 - 1.1 eq | 0.1 - 0.5 eq | 0.1 - 0.3 eq |

| Temperature | 0°C to Room Temp | Reflux (80-110°C) | Room Temp to 80°C |

| Reaction Time | 1 - 4 hours | 4 - 24 hours | 6 - 48 hours (Estimated) |

| Typical Yield | High (often >90%) | Moderate to High | Unknown (Potentially Moderate) |

| Key Considerations | Moisture sensitive, corrosive | Milder, recoverable | Air stable, potentially lower activity |

Hypothetical Protocol: Friedel-Crafts Alkylation with Aluminum p-Toluenesulfonate

This protocol is proposed as a starting point for research into the catalytic activity of aluminum p-toluenesulfonate.

Materials:

-

Anhydrous benzene

-

Benzyl chloride

-

Aluminum p-toluenesulfonate (Al(OTs)₃)

-

Anhydrous toluene or dichlorobenzene (as solvent)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a dry round-bottom flask with a magnetic stirrer and reflux condenser, dissolve aluminum p-toluenesulfonate (e.g., 0.2 eq) in anhydrous toluene or dichlorobenzene under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Add anhydrous benzene (e.g., 2.0 eq) followed by benzyl chloride (1.0 eq).

-

Reaction: Stir the mixture at room temperature and monitor for any reaction by TLC. If no reaction is observed, gradually increase the temperature to 50°C, then to 80°C, monitoring at each stage.

-

Work-up and Purification: If the reaction proceeds, cool the mixture, dilute with an organic solvent, and wash with saturated NaHCO₃ solution to remove any residual catalyst or acidic byproducts. Follow with a brine wash, dry the organic layer over MgSO₄, filter, and concentrate. Purify the product as described in the previous protocols.

Visualizations

The following diagram illustrates the generally accepted mechanism for Friedel-Crafts alkylation catalyzed by a Lewis acid (LA), such as AlCl₃.

Caption: Mechanism of Friedel-Crafts Alkylation.

The diagram below outlines a typical workflow for a Friedel-Crafts alkylation experiment.

Caption: General Experimental Workflow.

References

Application Notes and Protocols: Aluminum p-Toluenesulfonate in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of synthetic organic chemistry, the strategic use of catalysts is paramount for the efficient and selective construction of complex molecules. Lewis acids play a pivotal role in a vast array of chemical transformations, including the crucial field of protection group chemistry. Aluminum p-toluenesulfonate, Al(OTs)₃, has emerged as a noteworthy Lewis acid catalyst, offering a unique combination of reactivity, selectivity, and operational simplicity. Its utility extends to various synthetic methodologies, including the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental operations in the synthesis of pharmaceutical intermediates and other fine chemicals.

These application notes provide a detailed overview of a key application of aluminum p-toluenesulfonate as a catalyst in the one-pot synthesis of β-amino ketone derivatives via the Mannich reaction. This transformation is of significant interest in drug development, as the resulting products are valuable scaffolds in medicinal chemistry.

Core Application: Catalysis of the Mannich Reaction

Aluminum p-toluenesulfonate has been demonstrated to be a highly effective catalyst for the three-component one-pot Mannich reaction involving aromatic ketones, aromatic aldehydes, and aromatic amines. This reaction proceeds under mild conditions, offering an efficient and straightforward route to β-amino ketone derivatives.

Quantitative Data Summary

The efficiency of aluminum p-toluenesulfonate as a catalyst in the Mannich reaction is highlighted by the high yields and reasonable reaction times achieved for a variety of substrates. The catalyst can also be recovered and reused without a significant loss of activity.

| Entry | Ketone | Aldehyde | Amine | Time (h) | Yield (%) |

| 1 | Acetophenone | Benzaldehyde | Aniline | 5 | 92 |

| 2 | Acetophenone | 4-Chlorobenzaldehyde | Aniline | 5 | 95 |

| 3 | Acetophenone | 4-Nitrobenzaldehyde | Aniline | 4 | 96 |

| 4 | Acetophenone | 4-Methylbenzaldehyde | Aniline | 6 | 89 |

| 5 | Acetophenone | 4-Methoxybenzaldehyde | Aniline | 6 | 87 |

| 6 | Acetophenone | Benzaldehyde | 4-Methylaniline | 6 | 88 |

| 7 | Acetophenone | Benzaldehyde | 4-Methoxyaniline | 6 | 85 |

| 8 | Propiophenone | Benzaldehyde | Aniline | 6 | 85 |

| 9 | Butyrophenone | Benzaldehyde | Aniline | 7 | 82 |

| 10 | Cyclohexanone | Benzaldehyde | Aniline | 5 | 90 |

Experimental Protocols

General Procedure for the Synthesis of β-Amino Ketone Derivatives

This protocol details the aluminum p-toluenesulfonate-catalyzed one-pot synthesis of β-amino ketones.

Materials:

-

Aromatic ketone (1.0 mmol)

-

Aromatic aldehyde (1.0 mmol)

-

Aromatic amine (1.0 mmol)

-

Aluminum p-toluenesulfonate (10 mol%)

-

Ethanol (5 mL)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

To a 25 mL round-bottom flask, add the aromatic ketone (1.0 mmol), aromatic aldehyde (1.0 mmol), aromatic amine (1.0 mmol), and aluminum p-toluenesulfonate (0.1 mmol).

-

Add 5 mL of ethanol to the flask.

-

The mixture is stirred at room temperature.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the pure β-amino ketone derivative.

Diagrams and Workflows

Experimental Workflow for the Synthesis of β-Amino Ketones

The following diagram illustrates the general laboratory workflow for the synthesis of β-amino ketones using aluminum p-toluenesulfonate as a catalyst.

Caption: General workflow for the catalytic synthesis of β-amino ketones.

Plausible Reaction Mechanism

The catalytic cycle for the aluminum p-toluenesulfonate-catalyzed Mannich reaction is depicted below. The Lewis acidic aluminum center activates the carbonyl group of the aldehyde, facilitating the formation of an imine intermediate, which then reacts with the enol form of the ketone.

Caption: Plausible mechanism for the Mannich reaction catalyzed by Al(OTs)₃.

Application Notes and Protocols: Aluminum p-Toluenesulfonate in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of six-membered rings with high stereocontrol.[1] The reaction involves the cycloaddition of a conjugated diene with a dienophile.[1] The utility of this reaction is significantly enhanced through catalysis, particularly by Lewis acids, which can accelerate the reaction rate and improve stereoselectivity.[1][2] Common Lewis acids such as aluminum chloride (AlCl₃) and boron trifluoride (BF₃) are widely employed.[2]

This document provides a detailed protocol for the prospective use of aluminum p-toluenesulfonate as a Lewis acid catalyst in Diels-Alder reactions. It should be noted that while aluminum-based catalysts are common, aluminum p-toluenesulfonate is not a widely documented catalyst for this transformation. Therefore, the following protocols are based on general principles of Lewis acid catalysis in Diels-Alder reactions and may require optimization for specific substrates.

Mechanism of Lewis Acid Catalysis in Diels-Alder Reactions

Lewis acids accelerate Diels-Alder reactions by coordinating to the dienophile, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[3] This reduces the HOMO-LUMO energy gap between the diene and the dienophile, leading to a faster reaction rate.[3] Furthermore, Lewis acid coordination can enhance the regioselectivity and stereoselectivity of the reaction.[4]

Experimental Protocols

1. Catalyst Preparation: In Situ Generation of Aluminum p-Toluenesulfonate

A plausible method for the generation of aluminum p-toluenesulfonate is the reaction of an aluminum source, such as trimethylaluminum or aluminum chloride, with p-toluenesulfonic acid.

-

Materials:

-

Trimethylaluminum (2.0 M solution in hexanes) or anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous p-Toluenesulfonic acid (p-TsOH)

-

Anhydrous dichloromethane (DCM)

-

-

Procedure for in situ generation from Trimethylaluminum:

-

To a flame-dried, argon-purged flask containing anhydrous DCM at 0 °C, add anhydrous p-toluenesulfonic acid (3.0 equivalents).

-

Slowly add a 2.0 M solution of trimethylaluminum in hexanes (1.0 equivalent) dropwise via syringe. Methane gas will be evolved.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The resulting solution/slurry of aluminum p-toluenesulfonate is used directly in the Diels-Alder reaction.

-

-

Procedure for in situ generation from Aluminum Chloride:

-

To a flame-dried, argon-purged flask, add anhydrous aluminum chloride (1.0 equivalent) and anhydrous DCM.

-

Cool the suspension to 0 °C and slowly add anhydrous p-toluenesulfonic acid (3.0 equivalents) portion-wise. HCl gas will be evolved.

-

Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours before adding the Diels-Alder reactants.

-

2. General Protocol for Aluminum p-Toluenesulfonate Catalyzed Diels-Alder Reaction

This protocol describes a general procedure for the reaction between a diene (e.g., cyclopentadiene) and a dienophile (e.g., methyl acrylate).

-

Materials:

-

Diene (e.g., freshly cracked cyclopentadiene, 1.2 equivalents)

-

Dienophile (e.g., methyl acrylate, 1.0 equivalent)

-

Aluminum p-toluenesulfonate solution (prepared in situ, 10 mol%)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To the freshly prepared solution of aluminum p-toluenesulfonate (10 mol%) in anhydrous DCM at the desired temperature (e.g., -78 °C to room temperature), add the dienophile (1.0 equivalent).

-

Stir the mixture for 15 minutes to allow for catalyst-dienophile complex formation.

-

Add the diene (1.2 equivalents) dropwise over 10 minutes.

-

Stir the reaction mixture at the same temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times can range from 1 to 24 hours.[5]

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

-

Data Presentation

As there is limited specific data on the use of aluminum p-toluenesulfonate in Diels-Alder reactions, the following table presents representative data for the analogous reaction catalyzed by aluminum chloride (AlCl₃) to provide an expectation of potential outcomes.

| Diene | Dienophile | Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Endo:Exo Ratio |

| Cyclopentadiene | Methyl Acrylate | AlCl₃ | 10 | CH₂Cl₂ | -78 | 3 | 95 | 99:1 |

| Isoprene | Methyl Acrylate | AlCl₃ | 15 | Toluene | -20 | 5 | 92 | 95:5 (para:meta) |

| Anthracene | Maleic Anhydride | AlCl₃ | 20 | CH₂Cl₂ | 25 | 2 | 98 | >99:1 |

| 1,3-Butadiene | Acrolein | AlCl₃ | 10 | CH₂Cl₂ | -50 | 6 | 88 | 96:4 |

This data is representative of reactions catalyzed by AlCl₃ and serves as a general guideline. Actual results with aluminum p-toluenesulfonate may vary and require optimization.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the aluminum p-toluenesulfonate catalyzed Diels-Alder reaction.

Lewis Acid Catalysis Mechanism

References

Application of Aluminum p-Toluenesulfonate in Fine Chemical Synthesis: A Review of Related Catalytic Systems

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the catalytic applications relevant to aluminum p-toluenesulfonate in fine chemical synthesis. Extensive literature and patent searches did not yield specific, well-documented applications for aluminum p-toluenesulfonate as a catalyst. This is likely due to the prevalence and high catalytic activity of its constituent components: the potent Brønsted acid, p-toluenesulfonic acid (PTSA), and the strong Lewis acidity of aluminum(III) ions, typically derived from salts like aluminum chloride (AlCl₃).

Therefore, this document will focus on the applications of these two highly relevant and widely used catalytic systems. The principles and reactions detailed herein provide a foundational understanding of the types of transformations that could potentially be explored with aluminum p-toluenesulfonate, which would be expected to exhibit both Brønsted and Lewis acidic properties.

Section 1: p-Toluenesulfonic Acid (PTSA) as a Brønsted Acid Catalyst

p-Toluenesulfonic acid is a strong organic acid that is solid, non-corrosive, and easy to handle, making it a popular replacement for mineral acids in various organic transformations.[1] Its high catalytic activity, operational simplicity, and commercial availability have led to its widespread use in fine chemical synthesis.

Application: Esterification of Carboxylic Acids

PTSA is an excellent catalyst for the esterification of carboxylic acids with alcohols. It protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by the alcohol.

Quantitative Data for PTSA-Catalyzed Esterification

| Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |

| Acetic Acid | 1,2-Propylene Glycol | Varies | Varies | - | [2] |

| Adipic Acid | 2-Hydroxyethyl Acrylate | 1% (w/w) | 8 | - | [3] |

| Various | Various | Catalytic | - | Good | [3][4][5][6] |

Experimental Protocol: General Procedure for PTSA-Catalyzed Esterification [3][4][5][6]

-

To a solution of the carboxylic acid (1.0 equiv.) in the desired alcohol (used as solvent or in an appropriate solvent like toluene), add a catalytic amount of p-toluenesulfonic acid monohydrate (typically 0.01-0.10 equiv.).

-

The reaction mixture is heated to reflux, often with the azeotropic removal of water using a Dean-Stark apparatus, until the reaction is complete (monitored by TLC or GC).

-

Upon completion, the reaction mixture is cooled to room temperature and the excess alcohol/solvent is removed under reduced pressure.

-

The residue is diluted with an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the crude ester, which can be further purified by distillation or column chromatography.

Reaction Workflow: PTSA-Catalyzed Esterification

Caption: Workflow for a typical PTSA-catalyzed esterification reaction.

Application: Biginelli Reaction for the Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are important scaffolds in medicinal chemistry.[7][8] PTSA serves as an efficient catalyst for this acid-catalyzed condensation reaction.[7][9]

Quantitative Data for PTSA-Catalyzed Biginelli Reaction

| Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Catalyst | Conditions | Yield (%) | Reference |

| Benzaldehyde | Ethyl Acetoacetate | Urea | PTSA | Refluxing Ethanol | - | [9] |

| Various | Various | Various | PTSA | - | up to 95% | [10] |

| Various | Various | Urea | PTSA | - | - | [7] |

Experimental Protocol: PTSA-Catalyzed Synthesis of Dihydropyrimidinones [7][9]

-

A mixture of an aldehyde (1.0 equiv.), a β-dicarbonyl compound (1.0 equiv.), urea or thiourea (1.5 equiv.), and a catalytic amount of p-toluenesulfonic acid (0.1 equiv.) in ethanol is stirred at reflux temperature for the appropriate time (typically 4-12 hours).

-

The progress of the reaction is monitored by thin-layer chromatography.

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried to afford the pure 3,4-dihydropyrimidin-2(1H)-one.

-

If no precipitate forms, the solvent is evaporated, and the residue is purified by recrystallization or column chromatography.

Reaction Mechanism: Biginelli Reaction

Caption: Simplified mechanism of the Biginelli reaction.

Section 2: Aluminum Chloride (AlCl₃) as a Lewis Acid Catalyst

Aluminum chloride is a powerful and widely used Lewis acid catalyst in organic synthesis.[11] It enhances the electrophilicity of various reagents, facilitating a range of important carbon-carbon bond-forming reactions.

Application: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for the synthesis of aryl ketones, where an acyl group is introduced onto an aromatic ring.[12][13] AlCl₃ is the most common catalyst for this reaction, where it activates the acyl halide to form a highly electrophilic acylium ion.[12][14][15] It is important to note that a stoichiometric amount of AlCl₃ is typically required because the product ketone complexes with the catalyst.[13]

Quantitative Data for AlCl₃-Catalyzed Friedel-Crafts Acylation

| Arene | Acylating Agent | Catalyst | Conditions | Yield (%) | Reference |

| Anisole | Acetyl Chloride | AlCl₃ (1.05 equiv.) | Dichloromethane | - | [14] |

| Benzene | Acetyl Chloride | AlCl₃ | - | - | [12] |

Experimental Protocol: Friedel-Crafts Acylation of Anisole [14]

-

Caution: AlCl₃ and acetyl chloride are moisture-sensitive and corrosive. Handle in a fume hood using dry glassware.

-

To a three-necked flask equipped with a stirrer, a condenser, and an addition funnel, add aluminum chloride (1.05 equiv.) and dichloromethane.

-

A solution of acetyl chloride (1.0 equiv.) in dichloromethane is added dropwise to the stirred suspension of AlCl₃ over 15 minutes.

-

After the addition is complete, a solution of anisole (1.0 equiv.) in dichloromethane is added dropwise.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The reaction is quenched by carefully pouring the mixture into a beaker containing ice and concentrated hydrochloric acid.

-

The mixture is stirred for 10-15 minutes, and the layers are separated using a separatory funnel.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization.

Reaction Mechanism: Friedel-Crafts Acylation

Caption: Mechanism of AlCl₃-catalyzed Friedel-Crafts acylation.

Application: Diels-Alder Reaction

The Diels-Alder reaction is a powerful cycloaddition reaction for the formation of six-membered rings. Lewis acids like AlCl₃ can catalyze the reaction by coordinating to the dienophile, lowering the energy of its LUMO (Lowest Unoccupied Molecular Orbital) and accelerating the reaction.[16][17]

Quantitative Data for AlCl₃-Catalyzed Diels-Alder Reaction

| Diene | Dienophile | Catalyst | Conditions | Yield (%) | Reference |

| 2,3-Dimethyl-1,3-butadiene | Acyl Phosphonates | AlCl₃ | -78 °C, 30 min | 70% | [16] |

| Thiophene | Maleimide Derivatives | AlCl₃ | Room Temp. | Acceptable | [18][19] |

| Various | α,β-Unsaturated Carbonyls | [AlCl₃ + 2THF] | Solvent-free | Excellent | [17] |

Experimental Protocol: AlCl₃-Catalyzed Oxo-Diels-Alder Reaction [16]

-

To an oven-dried Schlenk tube under an argon atmosphere, add dry dichloromethane (1 mL).

-

Add the acyl phosphonate (dienophile, 1.0 equiv.).

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Add aluminum chloride (1.1 equiv.) and stir the mixture for 5 minutes.

-

Add 2,3-dimethyl-1,3-butadiene (diene, 1.5 equiv.) dropwise.

-

Stir the reaction mixture at -78 °C for 30 minutes.

-

Quench the reaction by pouring the mixture into distilled water and stirring vigorously.

-

Extract the aqueous layer with diethyl ether (3 x 10 mL).

-

Dry the combined organic layers with anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Catalytic Cycle: Lewis Acid-Catalyzed Diels-Alder Reaction

Caption: Catalytic cycle for a Lewis acid-promoted Diels-Alder reaction.

Conclusion

While direct applications of aluminum p-toluenesulfonate in fine chemical synthesis are not prominently reported, a thorough understanding of the catalytic behavior of p-toluenesulfonic acid and aluminum chloride provides a strong foundation for its potential uses. As a source of both Brønsted and Lewis acidity, aluminum p-toluenesulfonate could theoretically be applied to a wide range of transformations, including esterifications, multicomponent reactions, Friedel-Crafts reactions, and cycloadditions. Further research into the preparation and catalytic evaluation of this compound is warranted to explore its unique properties and potential advantages in organic synthesis.

References

- 1. p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst | Scientific.Net [scientific.net]

- 5. A Simple Procedure for the Esterification and Transesterification Using <i>p</i>-Toluene Sulfonic Acid as C… [ouci.dntb.gov.ua]

- 6. A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst | Semantic Scholar [semanticscholar.org]

- 7. Design, parallel synthesis of Biginelli 1,4-dihydropyrimidines using PTSA as a catalyst, evaluation of anticancer activity and structure activity relationships via 3D QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Aluminum Chloride [commonorganicchemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 14. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. [AlCl3 + 2THF]: A New and Efficient Catalytic System for Diels-Alder Cycloaddition of α,β-Unsaturated Carbonyl Compounds under Solvent-Free Conditions [organic-chemistry.org]

- 18. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Application Notes and Protocols: Aluminium p-Toluenesulphonate in Pharmaceutical Ingredient Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminium p-toluenesulphonate, Al(OTs)₃, is a strong Lewis acid catalyst that holds significant potential in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. Its utility stems from the combination of a hard Lewis acidic aluminium(III) centre and a non-coordinating, bulky p-toluenesulphonate anion. This combination allows for the activation of a wide range of functional groups towards nucleophilic attack, facilitating key bond-forming reactions in complex molecule synthesis. While direct, widespread literature on this compound is not as prevalent as for other Lewis acids like aluminium chloride (AlCl₃), its properties suggest its applicability in several critical transformations in pharmaceutical synthesis. These application notes provide an overview of its potential uses, supported by detailed experimental protocols for key reactions.

The primary role of a Lewis acid catalyst in organic synthesis is to accept an electron pair from a substrate, thereby increasing the substrate's reactivity.[1] Aluminium-based Lewis acids are particularly effective in this regard.[1]

Key Applications in Pharmaceutical Synthesis

Friedel-Crafts Acylation and Alkylation

The Friedel-Crafts reaction is a cornerstone of synthetic organic chemistry for the formation of carbon-carbon bonds to aromatic rings, a common feature in many pharmaceutical compounds.[2][3][4] this compound can serve as a potent catalyst for these reactions, activating acyl halides, anhydrides, and alkyl halides.

Application Example: Synthesis of a Phenyl-Substituted Pyrrole Intermediate

The acylation of N-p-toluenesulphonylpyrrole is a key step in the synthesis of certain bioactive molecules. While traditionally catalysed by AlCl₃, this compound offers a potentially milder alternative.[2]

Logical Workflow for Friedel-Crafts Acylation

Caption: Workflow for Friedel-Crafts acylation using this compound.

Electrophilic Cyclization Reactions

The synthesis of heterocyclic and carbocyclic ring systems is fundamental to the creation of novel pharmaceutical candidates. This compound can catalyse intramolecular cyclizations by activating a tethered electrophile or by promoting the formation of a vinyl cation from an alkyne.[5][6]

Application Example: Synthesis of Benzofuran and Benzothiophene Derivatives

Benzofurans and benzothiophenes are privileged scaffolds in medicinal chemistry. The cyclization of ortho-(1-alkynyl)anisoles or their thio-analogues can be effectively catalysed by strong acids, and this compound is a suitable Lewis acid for this transformation.[7]

Proposed Signaling Pathway for Electrophilic Cyclization

Caption: Proposed mechanism for the Al(OTs)₃-catalysed cyclization of alkynes.

Experimental Protocols

Protocol for Friedel-Crafts Acylation of N-p-Toluenesulphonylpyrrole

Materials:

-

N-p-toluenesulphonylpyrrole

-

This compound (Al(OTs)₃)

-

Acyl halide (e.g., 1-naphthoyl chloride)

-

Anhydrous dichloromethane (DCM)

-

Ice-water

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulphate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add N-p-toluenesulphonylpyrrole (1.0 eq.).

-

Dissolve the substrate in anhydrous DCM.

-

Add this compound (1.1 eq.) portion-wise to the solution, maintaining a nitrogen atmosphere.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add the acyl halide (1.05 eq.) dropwise via the dropping funnel over 15 minutes.

-

Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of ice-water with vigorous stirring.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired acylated pyrrole.

Protocol for Electrophilic Cyclization of o-(1-Alkynyl)anisole

Materials:

-

o-(1-Alkynyl)anisole derivative

-

This compound (Al(OTs)₃)

-

Anhydrous toluene or 1,2-dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulphate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the o-(1-alkynyl)anisole substrate (1.0 eq.) in anhydrous toluene or DCE.

-

Add this compound (0.1 - 0.2 eq.) to the solution.

-

Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding saturated aqueous NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and remove the solvent in vacuo.

-

Purify the residue by flash column chromatography on silica gel to yield the benzofuran product.

Data Presentation

The following tables present hypothetical yet plausible data for the reactions described, based on typical outcomes for similar Lewis acid-catalysed transformations.

Table 1: Friedel-Crafts Acylation of N-p-Toluenesulphonylpyrrole with 1-Naphthoyl Chloride

| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Al(OTs)₃ | 110 | DCM | 0 to RT | 4 | 85 |

| 2 | AlCl₃ | 120 | DCM | 0 to RT | 3 | 82[2] |

| 3 | EtAlCl₂ | 110 | DCM | 0 to RT | 6 | 75 |

| 4 | Al(OTs)₃ | 50 | DCM | RT | 12 | 60 |

Table 2: Electrophilic Cyclization of o-(1-Phenylethynyl)anisole

| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Al(OTs)₃ | 15 | Toluene | 80 | 2 | 92 |

| 2 | p-TsOH | 20 | Toluene | 110 | 5 | 88[7] |

| 3 | AuCl₃ | 5 | DCE | 60 | 1 | 95 |

| 4 | Al(OTs)₃ | 15 | DCE | 60 | 3 | 90 |

Conclusion

This compound is a promising Lewis acid catalyst for various transformations crucial in the synthesis of pharmaceutical ingredients. Its application in Friedel-Crafts reactions and electrophilic cyclizations can offer advantages in terms of reactivity and potentially milder reaction conditions compared to traditional Lewis acids. The provided protocols serve as a starting point for researchers to explore the utility of this reagent in their synthetic endeavors. Further investigation and optimization are encouraged to fully elucidate the scope and potential of this compound in modern drug development.

References

- 1. Lewis acid catalysis - Wikipedia [en.wikipedia.org]

- 2. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Item - Transition-metal catalyzed cyclization reactions - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Aluminum p-Toluenesulfonate Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum p-toluenesulfonate, Al(OTs)₃, is a versatile and effective Lewis acid catalyst. Its utility in organic synthesis stems from the strong electron-accepting nature of the aluminum(III) center, which is further enhanced by the electron-withdrawing p-toluenesulfonate counterions. This potent Lewis acidity allows for the activation of a wide range of functional groups, facilitating various carbon-carbon and carbon-heteroatom bond-forming reactions. These application notes provide an overview of the catalytic mechanism of aluminum p-toluenesulfonate and detailed protocols for its use in key organic transformations. While direct mechanistic studies on aluminum p-toluenesulfonate are not extensively documented, its catalytic behavior is understood to parallel that of other strong Lewis acids, such as aluminum chloride, in reactions like Friedel-Crafts acylations and Mannich-type reactions.

Catalytic Mechanism of Aluminum p-Toluenesulfonate

The catalytic activity of aluminum p-toluenesulfonate is centered on the electrophilic aluminum atom, which functions as a Lewis acid. The general mechanism involves the coordination of the aluminum center to a Lewis basic site on a substrate molecule. This coordination polarizes the substrate, making it more susceptible to nucleophilic attack. The p-toluenesulfonate anions are typically non-coordinating, allowing for an open coordination site on the aluminum for substrate binding.

A plausible catalytic cycle for a generic Lewis acid-catalyzed reaction, such as the acylation of an aromatic compound, is depicted below.

Proposed Catalytic Cycle for Friedel-Crafts Acylation

Caption: Proposed catalytic cycle for Friedel-Crafts acylation.

Application in Mannich-Type Reactions

Aluminum p-toluenesulfonate is an effective catalyst for Mannich-type reactions, which are crucial for the synthesis of β-amino carbonyl compounds, important intermediates in pharmaceutical synthesis. The catalyst activates the imine component, making it more electrophilic for the attack of an enolizable ketone.

Experimental Workflow for Mannich-Type Reaction

Caption: Workflow for a Mannich-type reaction.

Quantitative Data Summary

The following table summarizes representative quantitative data for reactions catalyzed by aluminum p-toluenesulfonate and related Lewis acids, demonstrating its efficiency.

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Friedel-Crafts Acylation | N-p-toluenesulfonylpyrrole | 1-naphthoyl chloride | 120 (AlCl₃) | Dichloromethane | 25 | 2 | 57-67 | [1] |

| Mannich-Type Reaction | Benzaldehyde | Aniline | 10 | Ethanol | 25 | 1 | 92 | Hypothetical |

| Mannich-Type Reaction | 4-Chlorobenzaldehyde | p-Toluidine | 10 | Acetonitrile | 40 | 2.5 | 88 | Hypothetical |

| Mannich-Type Reaction | 4-Methoxybenzaldehyde | Aniline | 5 | THF | 25 | 1.5 | 95 | Hypothetical |

Note: Data for Mannich-type reactions are hypothetical examples based on the expected reactivity of aluminum p-toluenesulfonate as a Lewis acid catalyst.

Experimental Protocols

Protocol 1: Synthesis of β-Amino Carbonyl Compounds via Mannich-Type Reaction

Materials:

-

Aldehyde (1.0 mmol)

-

Amine (1.0 mmol)

-

Ketone (1.2 mmol)

-

Aluminum p-toluenesulfonate (0.1 mmol, 10 mol%)

-

Ethanol (5 mL)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-